molecular formula C7H11NO2S B1655477 Tert-butyl thiocyanatoacetate CAS No. 37073-49-7

Tert-butyl thiocyanatoacetate

Cat. No. B1655477
CAS RN: 37073-49-7
M. Wt: 173.24 g/mol
InChI Key: MDKSOTHDHUOCOC-UHFFFAOYSA-N
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Description

Tert-butyl thiocyanatoacetate is a chemical compound that contains a total of 21 bonds: 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 thiocyanate (aliphatic), and 1 ester (aliphatic) .


Synthesis Analysis

The synthesis of tert-butyl compounds often involves reactions with tert-butyl halide in the presence of aluminum halide . For example, tert-butyl acetate has been synthesized from acetic acid and isobutene in the presence of a strong base, using the SchottenBaumann method .


Molecular Structure Analysis

Tert-butyl thiocyanatoacetate contains a total of 22 atoms: 11 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom . The molecular structure includes 1 double bond and 1 triple bond .


Chemical Reactions Analysis

The chemical reactions involving tert-butyl compounds are often complex and involve multiple steps. For example, the synthesis of tert-butyl acetate involves an additive reaction of acetic acid with isobutene . The reaction rate and selectivity can be influenced by factors such as the presence of a strong base and the ratio of Brönsted and Lewis acid amounts .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can vary widely. For example, tert-butyl alcohol is a colorless solid that melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether .

Mechanism of Action

The mechanism of action of tert-butyl compounds can vary depending on the specific compound and reaction conditions. For example, in the synthesis of tert-butyl acetate, the conversion of acetic acid strongly depends on the Brönsted acidity, while the selectivity of tert-butyl acetate is linearly correlated with the ratio of Brönsted and Lewis acid amounts .

Safety and Hazards

Tert-butyl compounds can pose various safety hazards. For example, tert-butyl alcohol is classified as a flammable liquid and vapor. It can cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation and drowsiness or dizziness .

Future Directions

Future research on tert-butyl compounds could focus on developing new synthesis methods, exploring their potential applications, and improving our understanding of their physical and chemical properties .

properties

IUPAC Name

tert-butyl 2-thiocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-7(2,3)10-6(9)4-11-5-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKSOTHDHUOCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277221
Record name tert-butyl thiocyanatoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37073-49-7
Record name NSC1209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl thiocyanatoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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